Cas no 2228182-75-8 (3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one)
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one
- 2228182-75-8
- EN300-1955690
-
- Inchi: 1S/C9H8F3NOS/c10-9(11,12)7(14)3-6-8(5-1-2-5)13-4-15-6/h4-5H,1-3H2
- InChI Key: PMTWIAYGPYBXPF-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1CC(C(F)(F)F)=O)C1CC1
Computed Properties
- Exact Mass: 235.02786954g/mol
- Monoisotopic Mass: 235.02786954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 58.2Ų
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955690-0.05g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 0.05g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1955690-0.1g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 0.1g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-1955690-0.25g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 0.25g |
$1525.0 | 2023-09-17 | ||
| Enamine | EN300-1955690-0.5g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 0.5g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1955690-1.0g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 1g |
$1658.0 | 2023-05-23 | ||
| Enamine | EN300-1955690-2.5g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 2.5g |
$3249.0 | 2023-09-17 | ||
| Enamine | EN300-1955690-5.0g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 5g |
$4806.0 | 2023-05-23 | ||
| Enamine | EN300-1955690-10.0g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 10g |
$7128.0 | 2023-05-23 | ||
| Enamine | EN300-1955690-1g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 1g |
$1658.0 | 2023-09-17 | ||
| Enamine | EN300-1955690-5g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one |
2228182-75-8 | 5g |
$4806.0 | 2023-09-17 |
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one
Introduction to 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2228182-75-8)
3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228182-75-8, belongs to the class of thiazole derivatives, which are well-documented for their broad spectrum of biological activities. The presence of a trifluoromethyl group and a cyclopropyl substituent in its molecular structure imparts distinct electronic and steric characteristics, making it a promising candidate for further investigation in drug discovery and development.
The thiazole ring is a core structural motif in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and reactivity make it an ideal scaffold for medicinal chemists to modify and optimize. In the case of 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the cyclopropyl group introduces steric hindrance that can influence binding interactions with biological targets. These features have been strategically exploited in recent research to develop novel therapeutic agents.
Recent studies have highlighted the potential of fluorinated thiazole derivatives as kinase inhibitors. Specifically, modifications at the 5-position of the thiazole ring have been shown to modulate enzyme activity and selectivity. The compound 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one has been investigated for its ability to interact with various protein kinases, which are key regulators of cellular signaling pathways involved in cancer and inflammatory diseases. Preliminary computational studies suggest that the trifluoromethyl group may enhance binding affinity by improving hydrophobic interactions with the kinase active site.
In addition to its kinase inhibition potential, this compound has shown promise in other therapeutic areas. For instance, its structural analogs have been explored as antimicrobial agents due to the ability of thiazole derivatives to disrupt bacterial cell wall synthesis. The fluorine atoms in the molecule may contribute to increased resistance against enzymatic degradation by microorganisms, making it a valuable candidate for further development.
The synthesis of 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the thiazole ring, introduction of the cyclopropyl substituent via ring-closing metathesis or cyclopropanation reactions, and finally fluorination at the trifluoromethyl position using appropriate fluorinating agents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
From a pharmacokinetic perspective, the presence of multiple fluorine atoms can influence drug absorption, distribution, metabolism, and excretion (ADME) properties. The high electronegativity of fluorine atoms can lead to increased metabolic stability by resisting oxidative degradation. However, it is essential to carefully evaluate potential side effects associated with fluorinated compounds due to their tendency to bind strongly to biological targets.
Current research is focused on understanding how structural modifications can further enhance the therapeutic efficacy of this class of compounds. For example, exploring different substituents at various positions on the thiazole ring may reveal novel bioactivities or improve selectivity over off-target proteins. Collaborative efforts between computational chemists and experimental pharmacologists are crucial for accelerating this discovery process.
The growing interest in fluorinated heterocycles underscores their importance as pharmacophores in modern drug design. As our understanding of structure-function relationships improves, compounds like 3-(4-cyclopropyl-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2228182-75-8) will continue to play a pivotal role in developing next-generation therapeutics targeting complex diseases.
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